9-(4-Chlorophenyl)-9H-fluoren-9-OL
Description
9-(4-Chlorophenyl)-9H-fluoren-9-ol is a fluorene derivative featuring a hydroxyl group at the 9-position and a 4-chlorophenyl substituent. Fluorene derivatives are characterized by their rigid, planar bicyclic structure, which confers unique electronic and steric properties.
Properties
CAS No. |
60252-95-1 |
|---|---|
Molecular Formula |
C19H13ClO |
Molecular Weight |
292.8 g/mol |
IUPAC Name |
9-(4-chlorophenyl)fluoren-9-ol |
InChI |
InChI=1S/C19H13ClO/c20-14-11-9-13(10-12-14)19(21)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H |
InChI Key |
UKCZXPMHNNJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorophenyl)-9H-fluoren-9-OL typically involves the reaction of 4-chlorobenzaldehyde with fluorene in the presence of a base, followed by oxidation and subsequent reduction steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorophenyl)-9H-fluoren-9-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 9-(4-Chlorophenyl)-9H-fluoren-9-one.
Reduction: Formation of 9-(4-Chlorophenyl)-9,10-dihydrofluoren-9-OL.
Substitution: Formation of various substituted fluorenols depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-Chlorophenyl)-9H-fluoren-9-OL is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-Chlorophenyl)-9H-fluoren-9-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can participate in hydrophobic interactions, further influencing the compound’s biological activity. Pathways involved may include enzyme inhibition or modulation of receptor activity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 9-(4-Chlorophenyl)-9H-fluoren-9-ol with structurally related fluorene derivatives, focusing on substituent effects:
Key Observations:
- Electronic Effects : Chloro and fluoro substituents withdraw electron density, enhancing electrophilicity at the fluorene core. Methoxy groups donate electrons, increasing solubility in polar solvents .
- Steric and Packing Effects : Bulkier substituents (e.g., bromo) may hinder π-stacking interactions, while smaller groups (fluoro) allow tighter crystal packing .
- Hydrogen Bonding : The hydroxyl group at the 9-position participates in intermolecular O–H⋯O interactions, critical for crystal lattice stability. Allyl derivatives exhibit distinct H-bonding patterns due to conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
